Fmoc-Aph(Cbm)-OH: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-Aph(Cbm)-OH: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-Aph(Cbm)-OH, or Nα-(9-fluorenylmethyloxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the solid-phase peptide synthesis (SPPS) of complex peptide-based therapeutics. This guide provides an in-depth overview of its properties, synthesis applications, and role in drug discovery, tailored for professionals in the field.
Core Concepts
Fmoc-Aph(Cbm)-OH is a protected form of the non-proteinogenic amino acid 4-(carbamoylamino)-L-phenylalanine. The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern SPPS. This protecting group strategy allows for the sequential addition of amino acids to a growing peptide chain on a solid support under mild conditions, preserving the integrity of acid-labile side-chain protecting groups.[1]
The carbamoyl (Cbm) moiety on the phenyl side chain enhances the functionality of the amino acid, making it a key building block in the synthesis of peptide drugs, particularly in the fields of oncology and endocrinology.[2] Its incorporation into peptide sequences can influence receptor binding affinity and specificity, leading to the development of potent and selective therapeutics.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of Fmoc-Aph(Cbm)-OH is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this compound.
| Property | Value |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-(carbamoylamino)phenyl]propanoic acid |
| Synonyms | 4-(Aminocarbonyl)amino-N-Fmoc-L-phenylalanine, Fmoc-L-Aph(Cbm)-OH |
| CAS Number | 324017-23-4 |
| Molecular Formula | C₂₅H₂₃N₃O₅ |
| Molecular Weight | 445.47 g/mol |
| Appearance | Off-white powder |
| Melting Point | 180 °C (decomposes)[3] |
| Optical Rotation | [α]²⁰/D = -7 ± 3° (c=1 in DMF) |
| Purity | ≥99.5% (Chiral HPLC) |
Solubility Profile
The solubility of Fmoc-Aph(Cbm)-OH in various organic solvents is a critical factor for its successful application in SPPS. While specific quantitative data is limited, it is known to be soluble in common SPPS solvents.
| Solvent | Abbreviation | Solubility |
| N,N-Dimethylformamide | DMF | Soluble |
| N-Methyl-2-pyrrolidone | NMP | Generally Soluble[4] |
| Dichloromethane | DCM | Generally Soluble[4] |
| Dimethyl sulfoxide | DMSO | Soluble |
Experimental Protocols
Fmoc-Aph(Cbm)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis. The following sections provide a general protocol for its incorporation into a peptide chain and a specific example of its use in the synthesis of a somatostatin receptor 2 (SSTR2) antagonist.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized workflow for the incorporation of Fmoc-Aph(Cbm)-OH into a peptide sequence on a solid support.
1. Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent, typically DMF, for 30-60 minutes.
2. Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process: an initial short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes) with fresh deprotection solution.
3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
4. Amino Acid Coupling: Fmoc-Aph(Cbm)-OH is activated using a coupling reagent and coupled to the free amine on the resin-bound peptide chain. Common coupling reagents include:
- Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.
- Uronium/Aminium Salts: HBTU, HATU, or TBTU in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
5. Washing: The resin is washed with DMF to remove excess reagents and by-products.
6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to prevent side reactions.
8. Peptide Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of a Somatostatin Receptor 2 (SSTR2) Antagonist
Fmoc-D-Aph(Cbm)-OH is a key component in the synthesis of potent SSTR2 antagonists, such as JR11 and its analogs, which are investigated for radionuclide therapy of neuroendocrine tumors. The following is a representative protocol for the synthesis of a DOTA-conjugated SSTR2 antagonist.
Resin: Rink amide MBHA resin Amino Acids: Fmoc-D-Tyr(tBu)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(ivDde)-OH, Fmoc-D-Aph(Cbm)-OH, Fmoc-Aph(Hor)-OH, Fmoc-D-Cys(Acm)-OH, Fmoc-Phe(4-Cl)-OH, Fmoc-L-Lys(Boc)-OH, DOTA-tris(tBu)-ester. Coupling Reagents: PyBOP/DIPEA in DMF. Fmoc Deprotection: 20% piperidine in DMF.
Procedure:
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Loading of the first amino acid: Fmoc-D-Tyr(tBu)-OH is coupled to the Rink amide MBHA resin.
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Peptide chain elongation: The peptide chain is assembled on the solid support by sequential coupling of the Fmoc-protected amino acids according to the desired sequence. Double coupling and deprotection steps are performed if necessary to ensure complete reactions.
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Orthogonal deprotection: The ivDde protecting group on the lysine side chain is selectively removed using a solution of hydrazine in DMF.
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Chelator conjugation: DOTA-tris(tBu)-ester is coupled to the deprotected lysine side chain.
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Cleavage and global deprotection: The peptide is cleaved from the resin and all side-chain protecting groups (except Acm) are removed using a TFA cleavage cocktail.
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Disulfide bridge formation: The linear peptide is cyclized by forming a disulfide bridge between the two cysteine residues.
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Purification: The final peptide is purified by RP-HPLC.
Applications in Drug Development
Fmoc-Aph(Cbm)-OH is instrumental in the development of peptide-based drugs that target G-protein coupled receptors (GPCRs), such as the gonadotropin-releasing hormone (GnRH) receptor and the somatostatin receptor 2 (SSTR2).
Gonadotropin-Releasing Hormone (GnRH) Antagonists
Peptides containing Aph(Cbm) are used to synthesize GnRH antagonists. These antagonists are employed in the treatment of hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids. By blocking the GnRH receptor, these drugs suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the levels of sex hormones.
GnRH Receptor Signaling Pathway
The GnRH receptor is a Gq/11-coupled GPCR. Its activation by GnRH initiates a signaling cascade that leads to the synthesis and release of gonadotropins.
Somatostatin Receptor 2 (SSTR2) Antagonists
Fmoc-Aph(Cbm)-OH is a critical building block for the synthesis of SSTR2 antagonists. These antagonists, when radiolabeled, are used for the diagnosis and treatment of neuroendocrine tumors (NETs), which often overexpress SSTR2. The antagonist properties can lead to better tumor targeting and retention compared to agonists.
SSTR2 Signaling Pathway
SSTR2 is a Gi-coupled GPCR. Its activation by somatostatin or its agonists leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, resulting in anti-proliferative and pro-apoptotic effects in some tumors.
Experimental Workflow for Biological Activity Assessment
The biological activity of peptides synthesized using Fmoc-Aph(Cbm)-OH, such as GnRH antagonists, is typically assessed through in vitro assays. A common method is the inositol phosphate (IP) accumulation assay, which measures the second messenger produced upon Gq-coupled receptor activation.
This workflow outlines the key steps in determining the inhibitory potency (IC₅₀) of a GnRH antagonist. Cells expressing the GnRH receptor are first treated with varying concentrations of the antagonist before being stimulated with a known GnRH agonist. The subsequent accumulation of inositol phosphate is measured, and the data is analyzed to determine the antagonist's efficacy.
Conclusion
Fmoc-Aph(Cbm)-OH is a valuable and versatile building block in the field of peptide chemistry and drug development. Its unique structure facilitates the synthesis of complex and potent peptide therapeutics, particularly GnRH and SSTR2 antagonists. A comprehensive understanding of its properties, handling in SPPS, and the biological pathways it can modulate is essential for researchers and scientists working to advance peptide-based medicine. This guide provides a foundational resource to support these endeavors.
